

# Pharmacokinetic Profile of Roxatidine

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## Compound Focus: Roxatidine

CAS No.: 78273-80-0

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**Roxatidine** acetate is a prodrug that is rapidly and almost completely absorbed after oral administration and converted to its active metabolite, **roxatidine** [1] [2]. The parent compound is not detectable in plasma or urine [1].

The table below summarizes the key pharmacokinetic parameters of **roxatidine**:

Parameter	Value	Conditions / Notes
Bioavailability	>95% (almost completely absorbed) [1]	Oral administration
Time to Peak Concentration (t~max~)	~1 hour (powder capsule); ~3 hours (granulated capsule) [1]	Granulated formulation was better tolerated [1]
Plasma Terminal Half-Life	5-7 hours [1] [3] [4]	Granulated capsule; Multiple doses
Protein Binding	5-7% [3] [4]	Low
Route of Elimination	Renal [4]	As unchanged roxatidine
Urinary Recovery of Unchanged Drug	55-60% [1]	

Parameter	Value	Conditions / Notes
Time to Steady State	Reached by the fourth dose [1]	With repeated daily administration
Effect of Food	No interference with absorption or disposition [1] [5]	
Key Metabolic Reaction	Hepatic deacetylation to roxatidine [3] [4]	Minor involvement of CYP2D6 and CYP2A6 [4]

Special population studies indicate that the pharmacokinetics of **roxatidine** are consistent across different ethnic groups [5]. A decrease in total clearance is observed in patients with renal impairment and the elderly, correlating with their level of renal function [5]. While dose reduction is recommended for patients with renal impairment, supplementation after hemodialysis is not necessary, as only a small amount is removed by this process [5]. Excretion in breast milk is negligible [5].

## Key Experimental Findings and Protocols

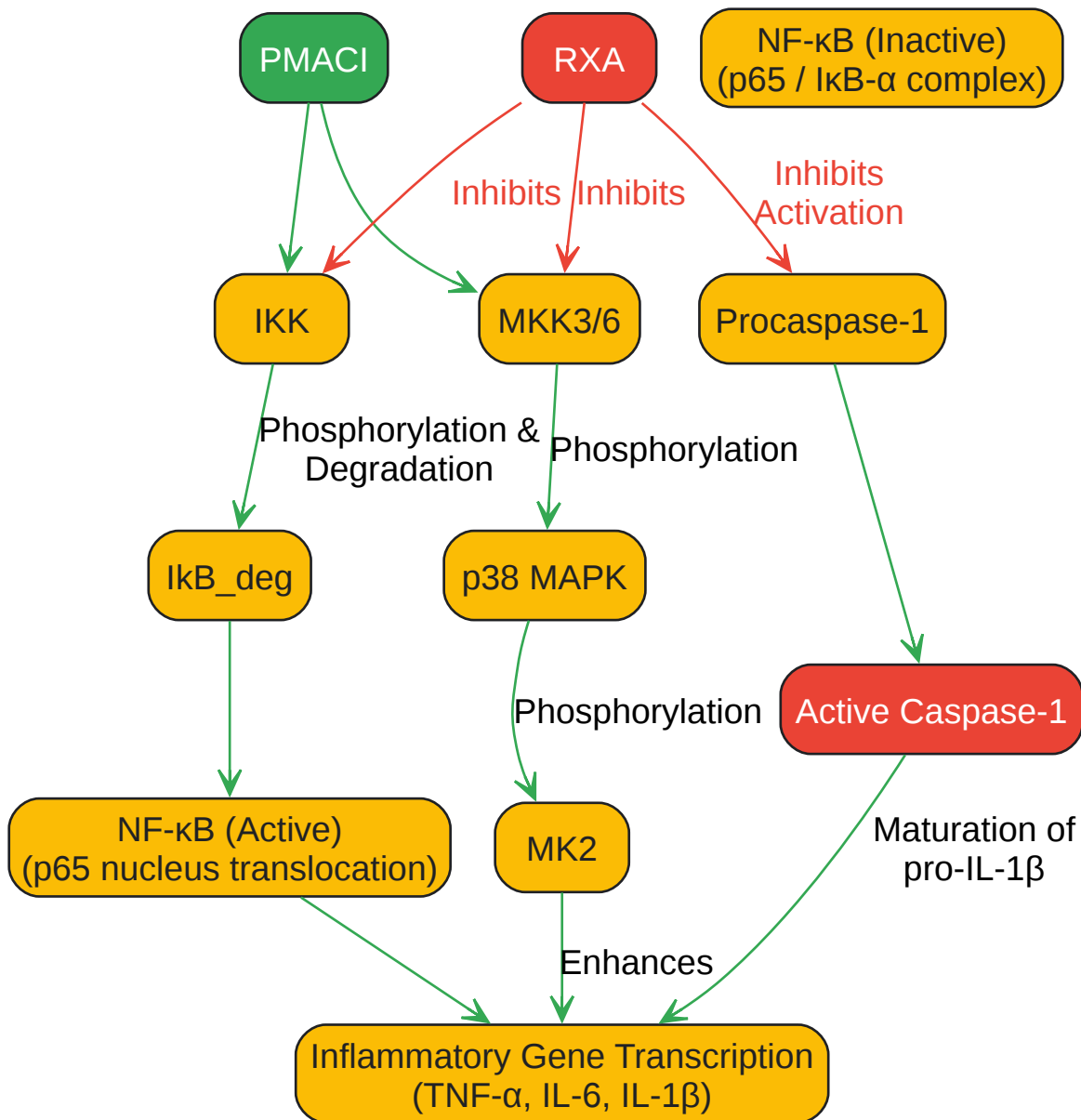
The foundational human pharmacokinetic data was primarily established in the 1980s and 1990s. Key clinical and analytical methodologies from the search results are summarized below:

Study Focus	Core Methodology	Key Findings
Basic PK in Healthy Volunteers [1]	Single and multiple oral doses (25-100 mg) of powder and granulated capsule formulations administered to healthy volunteers. PK parameters were evaluated using measurements of the active metabolite, roxatidine.	Linear pharmacokinetics across the 25-100 mg dose range. The granulated capsule showed slower release and better GI tolerance than the powder capsule [1].
Clinical Dosing Efficacy [6]	Randomized, double-blind, double-dummy clinical trial. 276 patients with active duodenal ulcer received 150 mg roxatidine either in the early evening or	Early evening and bedtime dosing resulted in similar 4-week (78% vs. 74%) and 8-week (92% vs. 95%) healing rates (per-protocol analysis).

Study Focus	Core Methodology	Key Findings
	at bedtime. Efficacy was assessed via endoscopic healing at 4 and 8 weeks.	Both regimens effectively reduced ulcer-related pain [6].
<b>Drug Interaction Potential [5]</b>	Specific interaction studies with other drugs in healthy volunteers.	No pharmacokinetic interactions were found with <b>theophylline, warfarin, propranolol, diazepam, desmethyldiazepam, antipyrine, or antacids [5]</b> .
<b>Analytical Quantification [7]</b>	UV derivative spectrophotometry for estimating roxatidine in human biological fluids (plasma, urine).	Method described for quantification in research settings. The full text contains detailed protocols [7].

## Expanded Pharmacological Mechanisms and Visualizations

Recent research has revealed that **roxatidine** possesses anti-inflammatory and anti-allergic properties that extend beyond its classical H2 receptor blockade, involving specific signaling pathways.



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*Mechanisms of roxatidine's anti-allergic inflammatory action in mast cells.* The diagram illustrates how **roxatidine** (RXA) suppresses the production of pro-inflammatory cytokines (TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) in mast cells stimulated by PMACI (phorbol ester and calcium ionophore) [2]. Its effects are mediated through the inhibition of three key pathways: the **NF- $\kappa$ B cascade** (by blocking IKK and I $\kappa$ B- $\alpha$  degradation), the **p38 MAPK pathway** (by inhibiting MKK3/6 and MK2), and **caspase-1 activation** [2].

These mechanisms are supported by *in vivo* studies. In a murine model of anaphylactic shock induced by compound 48/80, **roxatidine** (20 mg/kg, orally) suppressed the production of TNF- $\alpha$ , IL-6, and IL-1 $\beta$  and

increased survival rates [2]. Furthermore, in a house dust mite-induced model of atopic dermatitis, **roxatidine** acetate hydrochloride alleviated clinical symptoms, reduced IgE and histamine levels, and helped restore skin barrier function by increasing the expression of filaggrin, potentially via the aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) pathways [8].

## Conclusion for Research and Development

**Roxatidine** acetate presents a favorable and well-characterized pharmacokinetic profile, including high oral bioavailability, a convenient half-life for once-or twice-daily dosing, and a low risk of drug-drug interactions [1] [5] [4]. While its primary indication is for peptic ulcer disease [6] [4], contemporary research reveals a promising expansion of its therapeutic potential. The newly discovered anti-inflammatory and anti-allergic properties, mediated via suppression of the NF- $\kappa$ B and p38 MAPK pathways [2] [8], suggest that **roxatidine** could be repurposed for conditions like atopic dermatitis and other allergic inflammatory diseases, warranting further clinical investigation.

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